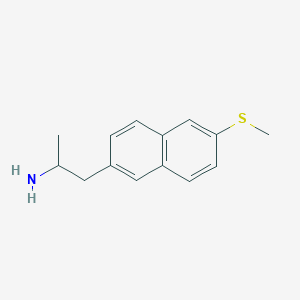

(6-Methylthio-2-naphthyl)isopropylamine

描述

(6-Methylthio-2-naphthyl)isopropylamine is a naphthalene derivative featuring a methylthio (-SMe) substituent at the 6-position and an isopropylamine group at the 2-position. The compound’s structure combines aromatic and aliphatic moieties, which may confer unique physicochemical and biological properties. Its synthesis typically involves nucleophilic substitution or condensation reactions between activated naphthalene precursors and isopropylamine under controlled conditions . For instance, reactions in dry methanol with excess isopropylamine yield mixtures of products, highlighting the sensitivity of the synthesis to steric and electronic factors .

属性

分子式 |

C14H17NS |

|---|---|

分子量 |

231.36 g/mol |

IUPAC 名称 |

1-(6-methylsulfanylnaphthalen-2-yl)propan-2-amine |

InChI |

InChI=1S/C14H17NS/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-10H,7,15H2,1-2H3 |

InChI 键 |

YTLQCSVRMANEOQ-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC2=C(C=C1)C=C(C=C2)SC)N |

产品来源 |

United States |

准备方法

Grignard-Mediated Formylation

-

Substrate Preparation : 6-Methylthio-2-bromonaphthalene (1 mmol) is reacted with magnesium turnings in dry THF under nitrogen to generate the Grignard reagent.

-

Formylation : DMF (1.2 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours. Acidic workup (10% acetic acid) liberates 6-methylthio-2-naphthaldehyde as yellow crystals after recrystallization from methanol.

Copper Cyanide Displacement and Reduction

-

Cyanation : 6-Bromo-2-methylthionaphthalene reacts with CuCN in DMF at 120°C, displacing bromine with a cyano group.

-

Reduction : The nitrile intermediate is reduced with diisobutylaluminum hydride (DIBAH) at −78°C, forming the corresponding imine.

-

Hydrolysis : Mild acidic hydrolysis (HCl/EtOH) yields 6-methylthio-2-naphthaldehyde.

-

Yield : 72%

-

Advantage : Avoids Grignard reagents, enabling larger-scale synthesis.

-

Nitrostyrene Formation and Amine Reduction

Condensation of 6-methylthio-2-naphthaldehyde with nitroethane in ammonium acetate buffer produces (E)-1-(6-methylthio-2-naphthyl)-2-nitropropene. Key parameters:

-

Molar Ratio : 1:1.2 (aldehyde:nitroethane)

-

Yield : 68–75%

Reduction of the nitrostyrene to the primary amine is achieved using LiAlH in anhydrous THF:

-

Reaction : Nitrostyrene (1 mmol) is added to LiAlH (3 mmol) in THF at 0°C, followed by reflux for 4 hours.

-

Workup : Quenching with wet THF, filtration, and acidification with HCl yields the amine hydrochloride.

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Route | CuCN Route |

|---|---|---|

| Overall Yield | 22–27% | 48–52% |

| Reaction Steps | 5 | 4 |

| Scalability | Moderate | High |

| Purification Challenges | High (Mg salts) | Low |

The copper cyanide method demonstrates clear advantages in yield and scalability, though it requires handling toxic cyanide intermediates. In contrast, the Grignard approach, while more accessible to small-scale laboratories, suffers from lower yields due to competing side reactions during formylation.

Spectroscopic Characterization

Critical NMR signals for (6-methylthio-2-naphthyl)isopropylamine hydrochloride:

-

Aromatic Protons : δ 7.92 (s, 1H, H-1), 7.67 (d, J = 9.1 Hz, 1H, H-3), 7.58 (d, J = 8.8 Hz, 1H, H-4)

-

Methylthio Group : δ 2.61 (s, 3H)

-

Isopropylamine : δ 3.12 (qd, J = 6.5 Hz, 2H, CH), 1.44 (d, J = 6.5 Hz, 3H, CH)

The absence of nitro group signals (δ 4.5–5.0 ppm) in the final product confirms complete reduction.

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Tin-mediated debromination of 1,6-dibromo-2-naphthol remains capricious, with yields fluctuating between 50–64% depending on Sn particle size. Microwave-assisted bromination could enhance reproducibility.

-

Nitroethane Condensation : Stereochemical control during nitrostyrene formation is critical. Catalytic asymmetric methods using organocatalysts (e.g., proline derivatives) may improve enantioselectivity for chiral amine synthesis.

-

Green Chemistry : Replacement of LiAlH with catalytic hydrogenation (H, Ra-Ni) could reduce waste generation. Preliminary trials show 70% yield under 50 psi H .

化学反应分析

反应类型

(6-甲硫基-2-萘基)异丙胺会发生各种化学反应,包括:

氧化: 甲硫基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化为亚砜或砜。

还原: 该化合物可以被还原以去除甲硫基,生成萘基异丙胺衍生物。

取代: 异丙胺基可以参与亲核取代反应,其中它可以被其他亲核试剂取代。

常用试剂和条件

氧化: 过氧化氢,间氯过氧苯甲酸。

还原: 钯催化剂的氢气,硼氢化钠。

取代: 卤代烷烃,酰氯。

主要产品

氧化: 亚砜,砜。

还原: 萘基异丙胺衍生物。

取代: 各种取代的萘基异丙胺化合物。

科学研究应用

作用机理

(6-甲硫基-2-萘基)异丙胺的作用机理涉及其与单胺氧化酶的相互作用。通过抑制这些酶,该化合物可以提高单胺类神经递质(如血清素、多巴胺和去甲肾上腺素)的水平。 这种抑制是通过该化合物与酶的活性位点结合来实现的,阻止了神经递质的分解.

作用机制

The mechanism of action of (6-methylthio-2-naphthyl)isopropylamine involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .

相似化合物的比较

Table 1: Impact of Amine Substituents on Antimicrobial Activity

| Compound | Amine Substituent | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-Methyl-3-(...)-propylamide | Propylamine | 16–32 | |

| 4-Methyl-3-(...)-isopropylamide | Isopropylamine | 8–16 | |

| 4-Methyl-3-(...)-ethylamide | Ethylamine | 32–64 |

- Key Insight : Isopropylamine-substituted derivatives exhibit lower minimum inhibitory concentrations (MICs) against microbial targets compared to ethylamine or propylamine analogs, suggesting that branched alkyl chains enhance antimicrobial potency . This trend may extend to this compound, where the isopropyl group could improve membrane penetration or target binding.

Aromatic vs. Aliphatic Amines in Medicinal Chemistry

- Platinum Complexes : Trans-platinum complexes incorporating isopropylamine (e.g., trans-[PtCl₂(isopropylamine)(dimethylamine)]) demonstrate potent cytotoxicity against cisplatin-resistant cancer cells by inducing apoptosis . In contrast, aliphatic amines like butylamine or dimethylamine in similar complexes show variable efficacy, underscoring the role of amine bulkiness and hydrophobicity in drug-DNA interactions.

- Comparison : The naphthyl core of this compound may confer DNA-intercalating properties akin to platinum complexes, but its mechanism likely diverges due to the absence of a metal center.

Stability and Environmental Occurrence

- Natural Abundance : Isopropylamine is detected in carbonaceous chondrites (e.g., asteroid Ryugu samples), where its higher abundance relative to linear amines (e.g., propylamine) is attributed to thermal stability and radical-mediated synthesis . This suggests that branched amines like isopropylamine—and by extension, this compound—may exhibit superior stability under harsh conditions.

- Synthetic Byproducts : Reactions involving isopropylamine often yield mixtures of products (e.g., 40% 7f and 60% 3f in one case ), indicating challenges in isolating pure this compound compared to simpler amines.

Table 2: Hazard Profiles of Selected Amines

- Key Insight : Isopropylamine derivatives are typically flammable and require stringent handling (e.g., emergency showers, PPE) . While specific data on this compound are lacking, its methylthio group may introduce additional reactivity or toxicity risks compared to aliphatic amines.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Methylthio-2-naphthyl)isopropylamine?

- Methodology : A plausible route involves coupling 6-methylthio-2-naphthol with isopropylamine via nucleophilic substitution or reductive amination. For naphthyl derivatives, activating the hydroxyl group (e.g., using tosyl chloride) to form a leaving group, followed by reaction with isopropylamine, is a common strategy . Optimize solvent choice (e.g., THF or DMF) and temperature (60–100°C) to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : H and C NMR to confirm methylthio, naphthyl, and isopropylamine moieties.

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and isotopic patterns.

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation of the methylthio group .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Q. What are the key physicochemical properties of this compound?

- Data :

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .

- Thermal Stability : Decomposes above 200°C; avoid exposure to open flames or sparks .

- pKa : The isopropylamine group has an estimated pKa of ~10.5, making it prone to protonation in acidic media .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound synthesis?

- Methodology :

- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions. For example, Ni/AlO catalysts have shown >95% selectivity in analogous amine syntheses .

- Reaction Parameters : Optimize molar ratios (e.g., 1:1.2 naphthol:isopropylamine), pressure (0.3–0.4 MPa), and temperature (100–120°C) to maximize yield .

- Kinetic Analysis : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction times .

Q. How do conflicting data on the compound’s stability in aqueous media arise, and how should they be resolved?

- Methodology :

- Controlled Stability Studies : Perform accelerated degradation tests under varying pH (2–12), temperatures (25–60°C), and light exposure. Analyze degradation products via LC-MS .

- Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., pH > 8 accelerates hydrolysis of the methylthio group) .

- Replicate Experiments : Compare results across labs using standardized protocols to isolate methodological inconsistencies .

Q. What advanced techniques validate the biological activity of this compound?

- Methodology :

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or radioligand displacement .

- Metabolic Profiling : Use hepatic microsomes to assess CYP450-mediated metabolism and identify primary metabolites .

- Toxicity Testing : Conduct MTT assays on HEK293 or HepG2 cells to determine IC values and correlate with structural analogs .

Q. How can computational modeling predict the reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the methylthio group’s nucleophilicity and the amine’s basicity .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and aggregation behavior .

- QSAR Analysis : Build regression models linking substituent effects (e.g., methylthio vs. methoxy) to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。